N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a pyrazole moiety, and a carboxamide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the pyrazole ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxylate
- N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-sulfonamide
Uniqueness
Compared to similar compounds, N-(2-(methylthio)phenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-22-13-6-3-2-5-11(13)17-15(21)12-7-8-14(19-18-12)20-10-4-9-16-20/h2-10H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWCMKDMAZOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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